molecular formula C11H15N3O2S B1683814 Verdiperstat CAS No. 890655-80-8

Verdiperstat

Katalognummer: B1683814
CAS-Nummer: 890655-80-8
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: FVJCUZCRPIMVLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Verdiperstat, auch bekannt als AZD3241 und BHV-3241, ist ein potenter, selektiver und irreversibler Inhibitor der Myeloperoxidase (MPO). Dieses Enzym ist an der Erzeugung reaktiver Sauerstoffspezies durch aktivierte Mikroglia und andere Immunzellen beteiligt. This compound wurde auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen, insbesondere bei Multipler Systematrophie (MSA) und Amyotropher Lateralsklerose (ALS), untersucht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

In Vivo

Verdiperstat has been studied in a number of animal models, including mice and rats. In these studies, the drug has been found to inhibit the growth of certain types of tumors and to reduce inflammation. It has also been shown to reduce the progression of certain diseases, such as atherosclerosis and diabetes.

In Vitro

Verdiperstat has also been studied in vitro, in cell culture systems. In these studies, the drug has been shown to inhibit the growth of certain types of cancer cells. It has also been found to reduce inflammation and to increase the production of certain proteins that are involved in the regulation of the immune system.

Wirkmechanismus

Verdiperstat, also known as AZD3241 or BHV-3241, is a small molecule drug that has been used in trials studying the treatment of Multiple System Atrophy (MSA) .

Target of Action

This compound is an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . These cells play a crucial role in the body’s immune response, and their activation can lead to pathological oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .

Mode of Action

The hypothesized mechanism of action of this compound involves the reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . By inhibiting MPO, this compound may help to reduce the production of reactive oxygen species, thereby reducing oxidative stress and inflammation .

Biochemical Pathways

The inhibition of MPO by this compound can affect the biochemical pathways involved in oxidative stress and neuroinflammation . This can lead to a reduction in cell death caused by pathological microglia activation . In a mouse model of MSA, treatment with this compound reduced microglial activation, α-synuclein aggregation, and neurodegeneration .

Pharmacokinetics

This compound is taken orally and has been shown to enter the brain . The drug is generally well-tolerated . .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of microglial activation, α-synuclein aggregation, and neurodegeneration . In clinical trials, this compound was reported to dose-proportionally reduce MPO activity in plasma .

Biologische Aktivität

Verdiperstat has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to be effective in reducing the progression of certain diseases, such as atherosclerosis and diabetes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells. It has also been found to reduce the progression of certain diseases, such as atherosclerosis and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Verdiperstat in laboratory experiments is its ability to inhibit the enzyme phosphatidylinositol-4-phosphate 5-kinase (this compound). This enzyme is involved in the regulation of a number of cellular processes, and its inhibition has been shown to be beneficial in a variety of contexts. The main limitation of using this compound in laboratory experiments is that it is still in preclinical trials and its efficacy and safety are still under evaluation.

Zukünftige Richtungen

Verdiperstat is still in preclinical trials, and its potential for treating a variety of diseases is still being evaluated. Future studies should focus on its efficacy and safety, as well as its potential for treating other diseases. Additionally, further research should be done to determine the optimal dosage and to identify any potential side effects. Furthermore, studies should be conducted to determine the long-term effects of this compound on the body. Finally, further research should be done to determine how this compound interacts with other drugs and to identify any potential drug-drug interactions.

Wissenschaftliche Forschungsanwendungen

Verdiperstat wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Myeloperoxidase, ein Enzym, das die Produktion reaktiver Sauerstoffspezies katalysiert, irreversibel hemmt. Durch die Hemmung von MPO reduziert this compound oxidativen Stress und Neuroinflammation, die Schlüsselfaktoren für das Fortschreiten neurodegenerativer Erkrankungen sind. Es wurde gezeigt, dass die Verbindung das Gehirn durchdringt, wodurch sie bei der Behandlung von Erkrankungen des zentralen Nervensystems wirksam ist .

Vorbereitungsmethoden

The synthesis of Verdiperstat involves several steps:

Analyse Chemischer Reaktionen

Verdiperstat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumsulfoxinate für die Oxidation und Phenylboronsäure für den letzten Syntheseschritt. Die wichtigsten gebildeten Produkte sind Zwischenprodukte, die zum endgültigen Verbund, this compound, führen.

Vergleich Mit ähnlichen Verbindungen

Verdiperstat gehört zur Klasse der Pyrrolopyrimidine, die Verbindungen sind, die einen Pyrrolring enthalten, der mit einem Pyrimidin verschmolzen ist. Ähnliche Verbindungen umfassen:

This compound ist einzigartig in seiner potenten und selektiven Hemmung von MPO, was es zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten macht, die mit oxidativem Stress und Entzündungen verbunden sind .

Eigenschaften

IUPAC Name

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCUZCRPIMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890655-80-8
Record name Verdiperstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verdiperstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 890655-80-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERDIPERSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound (0.17 g, 23%) was prepared in accordance with the general method B using 3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester (0.7 g, 2.91 mmol) and ethoxycarbonyl isothiocyanate (0.40 mL, 3.50 mmol).
Name
3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verdiperstat
Reactant of Route 2
Reactant of Route 2
Verdiperstat
Reactant of Route 3
Verdiperstat
Reactant of Route 4
Reactant of Route 4
Verdiperstat
Reactant of Route 5
Verdiperstat
Reactant of Route 6
Reactant of Route 6
Verdiperstat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.